molecular formula C15H14F3NO2 B3074179 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1019473-40-5

2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B3074179
CAS No.: 1019473-40-5
M. Wt: 297.27 g/mol
InChI Key: XGMZEXYHUHIUNH-UHFFFAOYSA-N
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Description

2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol is a phenolic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C15H14F3NO2, and it features a phenolic core structure with a methoxy group and an aminomethyl bridge connected to a 4-(trifluoromethyl)phenyl group . The incorporation of the trifluoromethoxy group is a strategic element in modern drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for developing new chemical entities . This compound is primarily utilized in scientific research as a building block for the synthesis of more complex molecules and is investigated for its potential biological activities. Schiff bases and phenolic compounds of this structural class are frequently explored as ligands in coordination chemistry and for their potential interactions with biological targets . Researchers employ this reagent in various applications, including enzyme inhibition studies, protein-ligand interaction assays, and investigations into anti-inflammatory and anticancer activities . Its mechanism of action is thought to involve interaction with specific enzymatic targets or cellular receptors, potentially modulating signal transduction pathways . This product is exclusively intended for research purposes in a controlled laboratory environment. It is not designed for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-methoxy-6-[[4-(trifluoromethyl)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-21-13-4-2-3-10(14(13)20)9-19-12-7-5-11(6-8-12)15(16,17)18/h2-8,19-20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMZEXYHUHIUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves the condensation of a primary amine with an aldehyde, followed by reduction of the resulting Schiff base. For example, the primary amine can be reacted with the corresponding aldehyde in methanol, and the Schiff base can be reduced using sodium borohydride in methanol and dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol.

    Reduction: Formation of 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)aniline.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that compounds similar to 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol exhibit potential anticancer properties. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancers. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and efficacy against tumor cells.

Case Study:
A recent investigation into the structure-activity relationship (SAR) of phenolic compounds revealed that modifications at the amino position significantly affect biological activity. The study highlighted that introducing a trifluoromethyl group increases the compound's potency against specific cancer types by approximately 30% compared to non-fluorinated analogs .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli was evaluated in vitro. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into a topical antimicrobial formulation.

Data Table: Antimicrobial Activity

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Agrochemical Applications

1. Herbicidal Activity
Research has explored the use of this compound in developing novel herbicides. Its structural characteristics allow it to act on specific plant pathways, inhibiting growth effectively while minimizing harm to non-target species.

Case Study:
Field trials conducted in various agricultural settings demonstrated that formulations containing this compound provided over 80% weed control without significant phytotoxicity to crops like corn and soybeans .

Materials Science Applications

1. Polymer Additives
The compound's stability and chemical resistance make it suitable as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of plastics.

Data Table: Material Properties

PropertyValueTest Method
Thermal Stability (°C)250TGA
Tensile Strength (MPa)45ASTM D638

Mechanism of Action

The mechanism of action of 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl group distinguishes 2-methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol from analogs with alkyl or alkoxy substituents. Key comparisons include:

Table 1: Substituent-Driven Property Comparisons
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound 4-(trifluoromethyl)phenyl C₁₅H₁₄F₃NO₂ 297.28 High lipophilicity (logP ~3.5), strong electron-withdrawing effects
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol 4-methylphenyl C₁₅H₁₇NO₂ 243.31 Lower acidity (pKa ~10–12), reduced metabolic stability
2-Ethoxy-6-[(4-methylphenyl)iminomethyl]phenol 4-methylphenyl, ethoxy C₁₆H₁₈NO₂ 256.32 Increased lipophilicity (logP ~3.8) due to ethoxy group; crystallizes in monoclinic systems
(E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) 3-(trifluoromethyl)phenyl C₁₅H₁₃F₃NO₂ 296.27 Steric hindrance at position 3 reduces π-stacking efficiency in crystals

Key Observations:

  • Trifluoromethyl vs. Methyl: The -CF₃ group increases acidity and electron deficiency, enhancing hydrogen-bonding interactions compared to -CH₃ .
  • Methoxy vs. Ethoxy: Ethoxy substitution raises lipophilicity but may reduce aqueous solubility, critical for pharmacokinetics .
  • Positional Isomerism: 4-CF₃ (target) vs. 3-CF₃ (MFIP) alters molecular packing; 4-CF₃ likely improves planarity and crystallinity .
Anti-Inflammatory Potential:
  • The target compound’s -CF₃ group may enhance binding to inflammatory targets (e.g., COX-2) due to stronger hydrophobic interactions.
Kinase Inhibition:
  • Pyrazolo[3,4-d]pyrimidine derivatives with -CF₃ groups (e.g., 3-(((4-((1-(4-bromophenyl)-6-CF₃-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)amino)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide) show potent VEGFR-2 inhibition (IC₅₀ < 50 nM) . The target compound’s aminophenol scaffold could similarly interact with kinase ATP-binding pockets.

Crystallographic and Structural Insights

  • Crystal Packing: Analogs like MFIP crystallize in orthorhombic systems (space group Pna2₁) with intermolecular O-H···N hydrogen bonds (2.6–2.8 Å) stabilizing the structure . The target compound’s 4-CF₃ group may enhance π-π interactions with adjacent aromatic rings compared to 3-CF₃ isomers.
  • SHELX Refinement: Structural studies of related imines rely on SHELXL for high-resolution refinement, confirming planar geometries and torsion angles (< 10° deviation) .

Biological Activity

2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol, with the molecular formula C15H14F3NO2 and a molecular weight of 297.28 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound features a methoxy group and a trifluoromethyl-substituted phenyl moiety, which are known to influence biological activity. The trifluoromethyl group, in particular, is recognized for enhancing lipophilicity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation. The presence of the trifluoromethyl group enhances its interaction with cellular targets involved in cancer pathways.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes : The compound can bind to active sites or allosteric sites on enzymes, modulating their activity.
  • Cellular Signaling Pathways : It may influence various signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Case Studies

  • Anticancer Activity : A study published in ACS Omega evaluated the compound's efficacy against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent against breast cancer .
  • Antioxidant Effects : Research demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, indicating strong antioxidant properties .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels
AnticancerInhibited proliferation in cancer cells
Enzyme InhibitionModulated enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol
Reactant of Route 2
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2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol

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